3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS No.: 897456-99-4
Cat. No.: VC4370846
Molecular Formula: C18H15BrClN3OS
Molecular Weight: 436.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897456-99-4 |
|---|---|
| Molecular Formula | C18H15BrClN3OS |
| Molecular Weight | 436.75 |
| IUPAC Name | 3-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
| Standard InChI | InChI=1S/C18H15BrClN3OS/c19-14-3-1-2-13(10-14)17(24)21-8-9-25-18-22-11-16(23-18)12-4-6-15(20)7-5-12/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23) |
| Standard InChI Key | ALRFFQQEBGXCAR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Introduction
3-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound belonging to the benzamide class. Its structure includes a bromine atom, an imidazole ring, and a chlorophenyl group, contributing to its unique chemical properties and potential biological activities. This compound is of interest in fields such as medicinal chemistry and materials science due to its applications in drug development and as a building block for synthesizing other complex molecules.
Synthesis and Chemical Reactions
The synthesis of 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves multiple steps, requiring careful optimization of reaction conditions to maximize yield and purity. This compound can undergo various chemical reactions, which are crucial for modifying its properties for specific applications in research and industry.
Biological Activities and Mechanisms
The biological activities of 3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide are likely related to its interactions with specific enzymes or receptors, potentially inhibiting their activity and affecting cellular processes. Understanding these mechanisms is essential for exploring its therapeutic effects and biological activities.
Comparison with Similar Compounds
Similar compounds, such as 4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, share structural similarities but differ in their bromine position. Other related compounds include those with fluorine, methyl, or nitro groups instead of chlorine, each affecting the compound's reactivity and biological activity.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Similar imidazole and thioether structure | Contains fluorine instead of chlorine |
| 3-Bromo-N-(2-((5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Similar core structure | Contains methyl instead of chlorine |
| 3-Bromo-N-(2-((5-(4-nitrophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Similar core structure | Contains nitro group affecting reactivity |
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